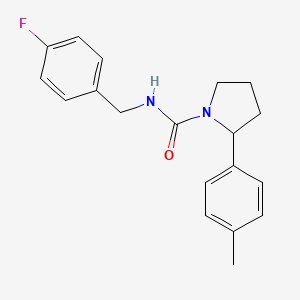![molecular formula C18H16ClFN4OS2 B6090460 2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6090460.png)
2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzylsulfanyl group, and a chloro-fluorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction using benzyl mercaptan.
Attachment of the Chloro-Fluorophenyl Group: This step involves the coupling of the chloro-fluorophenyl group to the triazole ring through a palladium-catalyzed cross-coupling reaction.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chloro-fluorophenyl group, potentially altering the compound’s biological activity.
Substitution: The benzylsulfanyl and chloro-fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and dehalogenated phenyl groups.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
- **2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the benzylsulfanyl group, contributes to its unique reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[[5-(benzylsulfanylmethyl)-4-(3-chloro-4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4OS2/c19-14-8-13(6-7-15(14)20)24-17(22-23-18(24)27-10-16(21)25)11-26-9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBWZWFHPUDSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B6090379.png)
![3-(4-chlorophenyl)-7-cyclohexylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6090389.png)

![3-methyl-1-[3-(2-methylphenoxy)propyl]piperazine](/img/structure/B6090406.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6090411.png)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B6090418.png)
![4,4'-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)]dibenzamide](/img/structure/B6090420.png)
![9-bromo-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B6090435.png)
![Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate](/img/structure/B6090439.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6090455.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6090463.png)
![1-N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride](/img/structure/B6090466.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6090471.png)
![1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6090486.png)
